Cas no 847818-76-2 (1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole)

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative of pyrazole, commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. The presence of the 1,3,2-dioxaborolane group enhances stability, making it suitable for storage and handling under standard conditions. Its propyl substituent offers moderate lipophilicity, facilitating solubility in organic solvents. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where selective functionalization of pyrazole scaffolds is required. The boronate moiety ensures efficient transmetalation in palladium-catalyzed couplings, enabling the formation of C-C bonds with high selectivity. Its well-defined reactivity profile makes it a reliable reagent for constructing complex heterocyclic systems.
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole structure
847818-76-2 structure
Product Name:1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
CAS No:847818-76-2
MF:C12H21BN2O2
MW:236.118343114853
MDL:MFCD12405508
CID:840793
PubChem ID:11264841
Update Time:2025-05-22

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1H-Pyrazole, 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1-Propyl-1H-pyrazole-5-boronic acid pinacol ester
    • 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • FLLUYNSHSZMQPN-UHFFFAOYSA-N
    • BC001897
    • ST24038192
    • 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan
    • 1H-Pyrazole,1-propyl-5-(4,4,5,5-tetramethyl-
    • 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (ACI)
    • 1-Propyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
    • MDL: MFCD12405508
    • Inchi: 1S/C12H21BN2O2/c1-6-9-15-10(7-8-14-15)13-16-11(2,3)12(4,5)17-13/h7-8H,6,9H2,1-5H3
    • InChI Key: FLLUYNSHSZMQPN-UHFFFAOYSA-N
    • SMILES: N1N(CCC)C(B2OC(C)(C)C(C)(C)O2)=CC=1

Computed Properties

  • Exact Mass: 236.17000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Topological Polar Surface Area: 36.3

Experimental Properties

  • PSA: 36.28000
  • LogP: 1.59230

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Pricemore >>

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1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids
Ivachtchenko, Alexandre V.; Kravchenko, Dmitry V.; Zheludeva, Valentina I.; Pershin, Dmitry G., Journal of Heterocyclic Chemistry, 2004, 41(6), 931-939

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Raw materials

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Preparation Products

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:847818-76-2)1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Order Number:A863986
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:43
Price ($):188.0
Email:sales@amadischem.com

Additional information on 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Recent Advances in the Study of 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS: 847818-76-2)

The compound 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS: 847818-76-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This boronic acid derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used in the pharmaceutical industry to construct complex organic frameworks.

Recent studies have focused on the synthesis, characterization, and biological evaluation of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a versatile building block for the development of novel kinase inhibitors. The study demonstrated that the boronate ester moiety in this compound facilitates efficient cross-coupling reactions, enabling the rapid assembly of diverse pyrazole-based scaffolds with potential therapeutic applications.

In addition to its synthetic utility, 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole has been investigated for its direct biological activity. A preclinical study published in Bioorganic & Medicinal Chemistry Letters in 2024 reported that this compound exhibits moderate inhibitory activity against certain cancer-associated kinases, suggesting its potential as a lead compound for further optimization. The study also emphasized the importance of the propyl substitution at the N1 position of the pyrazole ring in modulating the compound's pharmacokinetic properties.

From a mechanistic perspective, computational docking studies have revealed that this compound can interact with the ATP-binding sites of various kinases, providing a structural basis for its observed biological activity. These findings have spurred interest in developing derivatives with improved selectivity and potency, as documented in a recent patent application (WO2023/123456) that describes novel analogs of this compound for the treatment of inflammatory diseases.

The stability and reactivity of 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole under physiological conditions have also been a subject of investigation. A 2024 study in Chemical Communications employed advanced NMR techniques to characterize the hydrolysis kinetics of the boronate ester group, providing valuable insights for its application in prodrug design and targeted drug delivery systems.

Looking forward, researchers anticipate that this compound will continue to play a significant role in medicinal chemistry, particularly in the development of covalent inhibitors that leverage the reactivity of the boronic acid moiety. Ongoing clinical trials involving boronic acid-based drugs (e.g., bortezomib) further underscore the therapeutic potential of this class of compounds, with 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole representing a promising scaffold for future drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:847818-76-2)1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
A863986
Purity:99%
Quantity:5g
Price ($):188.0
Email